

Independent Replication of Published Findings on (R)-SLV319: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on (R)-SLV319, also known as Ibipinabant, a potent and selective cannabinoid CB1 receptor antagonist. Due to a lack of direct independent replication studies in the public domain, this guide will compare the original findings of (R)-SLV319 with data on alternative CB1 receptor antagonists, providing context for its pharmacological profile and therapeutic potential.

Introduction to (R)-SLV319 (Ibipinabant)

(R)-SLV319 is a diarylpyrazoline derivative that acts as a potent and selective inverse agonist of the cannabinoid CB1 receptor.[1] Developed by Solvay Pharmaceuticals, it was investigated primarily for the treatment of obesity due to its anorectic effects observed in preclinical studies. Like other first-generation CB1 receptor antagonists, its development was ultimately discontinued.

Original Published Findings on (R)-SLV319

The primary findings for (R)-SLV319 come from initial preclinical studies. Key reported data includes its high affinity and selectivity for the CB1 receptor over the CB2 receptor.

Table 1: In Vitro Profile of (R)-SLV319 (Ibipinabant)



Parameter	Value	Species	Reference
CB1 Receptor Binding Affinity (Ki)	7.8 nM	Human	[2]
CB2 Receptor Binding Affinity (Ki)	7943 nM	Human	[2]
Selectivity (CB2 Ki / CB1 Ki)	>1000-fold	Human	[2]
Functional Activity	Inverse Agonist	-	[1]

In vivo studies in animal models of obesity demonstrated that Ibipinabant could reduce food intake and body weight.[2] Notably, some research suggested that Ibipinabant might produce these effects with lower brain CB1 receptor occupancy compared to the prototypical CB1 antagonist, Rimonabant, hinting at a potentially greater peripheral component to its action.

Independent Replication Status

A comprehensive search of the scientific literature did not yield any direct, independent studies aimed at replicating the original preclinical findings of (R)-SLV319. The discontinuation of its clinical development likely contributed to the absence of further independent validation in the public domain. The lack of replication studies is a significant limitation in assessing the robustness of the original findings.[3]

Comparison with Alternative CB1 Receptor Antagonists

To provide context, this section compares (R)-SLV319 with two key alternatives: Rimonabant, the first-in-class CB1 antagonist that was marketed and later withdrawn, and JD-5037, a peripherally restricted CB1 antagonist derived from the Ibipinabant scaffold.

(R)-SLV319 vs. Rimonabant

Rimonabant's clinical efficacy in reducing body weight was well-documented; however, it was withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, linked to its action on central CB1 receptors.[4][5]



Table 2: Comparative Preclinical Data: (R)-SLV319 vs. Rimonabant

Parameter	(R)-SLV319 (Ibipinabant)	Rimonabant	Key Difference
Mechanism	CB1 Inverse Agonist	CB1 Inverse Agonist	Similar mechanism of action.
CB1 Affinity (Ki)	7.8 nM	1.8 nM	Rimonabant shows slightly higher affinity.
Brain Penetration	High	High	Both readily cross the blood-brain barrier.
Reported Side Effects	Muscle toxicity in preclinical studies (mitochondrial dysfunction)[6]	Psychiatric (anxiety, depression) in clinical use[5]	Different primary safety concerns identified.
Development Status	Discontinued in Phase	Withdrawn from market	Both are no longer in clinical use.

(R)-SLV319 vs. JD-5037 (Peripherally Restricted)

The adverse central nervous system (CNS) effects of first-generation CB1 antagonists led to the development of second-generation, peripherally restricted antagonists.[7] JD-5037 is an analog of Ibipinabant designed to limit brain exposure.[1]

Table 3: Comparative Preclinical Data: (R)-SLV319 vs. JD-5037



Parameter	(R)-SLV319 (Ibipinabant)	JD-5037	Key Difference
Mechanism	CB1 Inverse Agonist	CB1 Inverse Agonist	Similar mechanism of action.
Parent Compound	-	Derived from Ibipinabant	JD-5037 is a structural modification of Ibipinabant.
Brain Penetration	High	Low/Negligible	JD-5037 is designed to be peripherally restricted.
Metabolic Effects	Reduces food intake and body weight	Improves metabolic parameters with reduced CNS-mediated effects[8]	JD-5037 aims to separate metabolic benefits from CNS side effects.
Development Status	Discontinued	Preclinical/Investigatio nal	Represents a newer approach to CB1 antagonism.

Experimental Protocols CB1 Receptor Binding Assay (General Protocol)

This protocol outlines a standard method for determining the binding affinity of a compound to the CB1 receptor.

- Preparation of Membranes: Cell membranes are prepared from cell lines overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A radiolabeled CB1 receptor agonist or antagonist (e.g., [3H]CP55,940) is used.
- Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound ((R)-SLV319, Rimonabant, etc.).
- Separation: Bound and free radioligand are separated by rapid filtration.



- Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[7]

In Vivo Assessment of Anorectic Effects (General Protocol)

This protocol describes a typical experiment to evaluate the effect of a CB1 antagonist on food intake in rodents.

- Animal Model: Diet-induced obese (DIO) mice or rats are commonly used.
- Acclimation: Animals are acclimated to the housing conditions and feeding protocols.
- Drug Administration: The test compound is administered (e.g., orally or via intraperitoneal injection) at various doses. A vehicle control group is included.
- Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 2, 4, 8, and 24 hours) post-administration.
- Body Weight Measurement: Body weight is recorded daily.
- Data Analysis: Food intake and body weight changes in the drug-treated groups are compared to the vehicle control group using appropriate statistical methods.

Visualizations

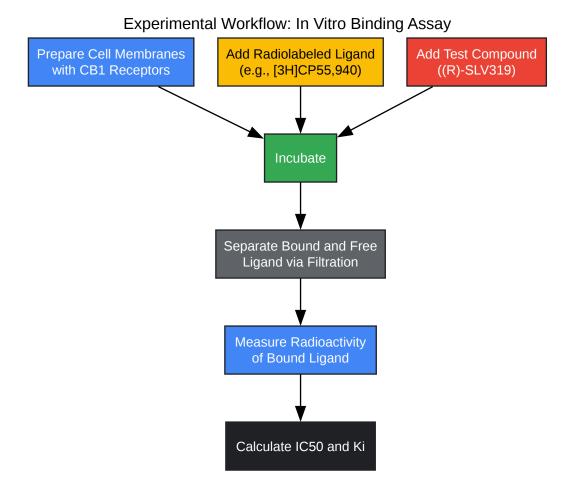


CB1 Receptor Signaling Pathway (Antagonism) CB1 Receptor Signaling Pathway (Antagonism) Endocannabinoids (R)-SLV319 (e.g., Anandamide, 2-AG) (Inverse Agonist) Blocks and Activates **Reduces Basal Activity CB1** Receptor Activates Gαi/o Protein Inhibits Adenylyl Cyclase Produces cAMP Modulates Downstream Effects

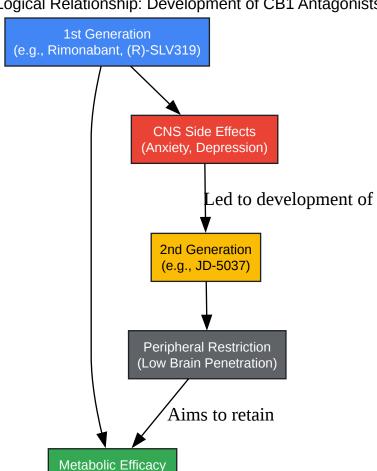
(e.g., Neurotransmitter Release)

CB1 Receptor Signaling Pathway (Antagonism)









Logical Relationship: Development of CB1 Antagonists

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